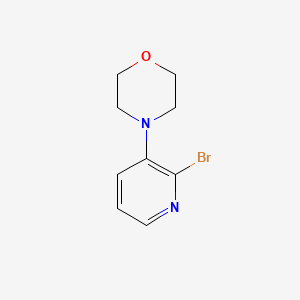
4-(2-Bromopyridin-3-yl)morpholine
Vue d'ensemble
Description
“4-(2-Bromopyridin-3-yl)morpholine” is a chemical compound with the molecular formula C9H11BrN2O . It is a white to yellow solid and is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of “4-(2-Bromopyridin-3-yl)morpholine” is 243.1 . The InChI code for this compound is 1S/C9H11BrN2O/c10-9-7-8(1-2-11-9)12-3-5-13-6-4-12/h1-2,7H,3-6H2 .Physical And Chemical Properties Analysis
“4-(2-Bromopyridin-3-yl)morpholine” is a white to yellow solid . It should be stored in a refrigerator .Applications De Recherche Scientifique
1. Medicinal Chemistry and Drug Discovery
- Phosphoinositide 3-Kinase (PI3K) Inhibition: Morpholine derivatives, such as 4-(pyrimidin-4-yl)morpholines, are key pharmacophores in PI3K and PIKK inhibitors. They show selectivity over the broader kinome due to the morpholine oxygen forming a crucial hydrogen bonding interaction (Hobbs et al., 2019).
- Cancer Research: Compounds like 4-(1,3-thiazol-2-yl)morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase, showing potential in cancer treatment and tumor growth inhibition (Alexander et al., 2008).
2. Organic Synthesis and Intermediates
- Synthesis of Antimicrobials: 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine is used in synthesizing potent antimicrobials, including arecoline derivatives (Kumar et al., 2007).
- Synthesis of Biologically Active Compounds: Morpholin-4-yl derivatives are important intermediates for synthesizing a variety of biologically active compounds, potentially useful in anticancer studies (Wang et al., 2016).
3. Biochemical Research
- Phototherapy in Cancer Treatment: Morpholine derivatives like 4-(4-(7-(4-Bromophenyl)-1,9-bis(3,4-dimethoxyphenyl)-5,5-difluoro-5H-5l4,6l4-dipyrrolo[1,2-c:2′,1′-f][1,3,5,2]triazaborinin-3-yl)phenyl)morpholine are being explored for their potential in photothermal therapy (PTT) and photodynamic therapy (PDT) in cancer treatment (Tang et al., 2019).
4. Chemical Synthesis
- Synthesis of Non-Purine Xanthine Oxidase Inhibitors: Morpholine derivatives have been studied for their inhibitory activity against xanthine oxidase, showing potential as anti-inflammatory agents (Šmelcerović et al., 2013).
- Preparation of Complexes: Morpholine derivatives are used in preparing complexes like Ga2X4, indicating their potential in inorganic chemistry and material science (Beamish et al., 1985).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H317 and H319 , which indicate that it may cause an allergic skin reaction and serious eye irritation, respectively. The precautionary statements include P280, P305, P338, and P351 , which suggest wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-bromopyridin-3-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDBTPWPZCKGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744819 | |
| Record name | 4-(2-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromopyridin-3-yl)morpholine | |
CAS RN |
54231-45-7 | |
| Record name | Morpholine, 4-(2-bromo-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54231-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromopyridin-3-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80744819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



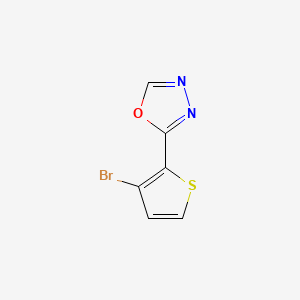
![6-Methoxy-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1402925.png)




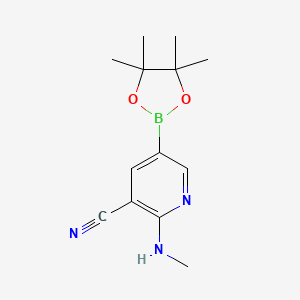




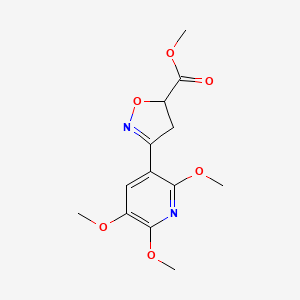
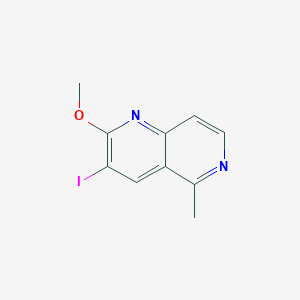
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)